TETRAMETHYL 6'-(4-FLUOROBENZOYL)-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
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Overview
Description
TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which includes a quinoline moiety fused with a thiopyrano ring and a dithiole group. The presence of multiple functional groups, such as carboxylate and fluorobenzoyl, adds to its chemical versatility.
Preparation Methods
The synthesis of TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an appropriate ketone in the presence of a base.
Spirocyclization: The quinoline derivative undergoes spirocyclization with a dithiole compound under acidic conditions to form the spiro structure.
Functional group modifications: Introduction of the fluorobenzoyl group and carboxylate groups is carried out through electrophilic aromatic substitution and esterification reactions, respectively.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dithiole group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including fluorescent dyes and conjugated polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific electronic or optical properties, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with molecular targets through various pathways:
Molecular targets: The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites.
Pathways involved: The compound’s effects can be mediated through signaling pathways, such as the inhibition of kinase activity or modulation of gene expression.
Comparison with Similar Compounds
TETRAMETHYL 6’-(4-FLUOROBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can be compared with similar compounds, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Both compounds contain fluorobenzoyl groups, but differ in their core structures and functional groups.
2-thioxo-1,3-dithiol-carboxamides: These compounds share the dithiole moiety but have different substituents and applications.
Properties
Molecular Formula |
C31H26FNO9S3 |
---|---|
Molecular Weight |
671.7g/mol |
IUPAC Name |
tetramethyl 6'-(4-fluorobenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H26FNO9S3/c1-30(2)24-19(17-9-7-8-10-18(17)33(30)25(34)15-11-13-16(32)14-12-15)31(20(26(35)39-3)21(43-24)27(36)40-4)44-22(28(37)41-5)23(45-31)29(38)42-6/h7-14H,1-6H3 |
InChI Key |
RIJDZWPNRUSRFR-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)F)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)F)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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